Barrigenol A1 is a triterpenoid saponin derived from the seeds of the plant Barringtonia asiatica. This compound is part of a larger family of natural products known for their diverse biological activities. Barrigenol A1 is particularly noted for its potential medicinal properties, including anti-cancer and anti-inflammatory effects. Its structure features multiple hydroxyl groups and a sugar moiety, contributing to its biological activity and solubility.
The synthesis of Barrigenol A1 can be approached through various methodologies, including total synthesis and semi-synthesis from natural precursors. One common method involves the extraction of saponins from Barringtonia asiatica followed by hydrolysis and purification steps to obtain Barrigenol A1 in its pure form.
The synthetic route often employs techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. The use of advanced analytical techniques allows for the monitoring of reaction progress and the identification of intermediates .
The molecular structure of Barrigenol A1 includes a tetracyclic triterpene backbone with several hydroxyl groups attached at specific positions. The detailed structure has been elucidated using one-dimensional and two-dimensional NMR spectroscopy, confirming the positions of the functional groups .
Barrigenol A1 can undergo various chemical reactions typical for triterpenoids, including oxidation, reduction, and glycosylation. These reactions can modify its biological activity or enhance its solubility.
For instance, oxidative modifications can be employed to introduce additional functional groups that may enhance its pharmacological properties. Analytical techniques such as mass spectrometry and NMR are crucial for characterizing these transformations and confirming product identities .
The mechanism of action of Barrigenol A1 involves interaction with cellular targets that modulate signaling pathways related to inflammation and cancer progression. It has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell proliferation signals.
Research indicates that Barrigenol A1 exhibits cytotoxic effects against various cancer cell lines, suggesting a promising avenue for therapeutic development . The precise molecular targets are still under investigation but may involve receptor-mediated pathways.
Relevant analyses include spectroscopic methods that confirm purity and structural integrity throughout synthesis and storage .
Barrigenol A1 has garnered interest in medicinal chemistry due to its potential applications:
Research continues to explore its full potential in drug development, particularly in oncology and pharmacognosy .
Barrigenol A1 (C~30~H~50~O~5~, CAS# 15448-03-0) is a polyhydroxylated oleanane-type triterpenoid, classified within the broader category of barrigenol-like triterpenoids (BATs). Its molecular structure features a pentacyclic oleanane skeleton with hydroxyl groups at positions C-3, C-15, C-16, C-22, and C-28, and a hydroxymethyl group at C-23. This configuration aligns it with the "barrigenol A1" subtype, distinguished by its specific stereochemistry (e.g., 3β,15α,16α,22α configurations) [3] [4] [7]. Taxonomically, it belongs to the prenol lipid subclass and falls under triterpenoids in the Lipids and Lipid-like Molecules superclass [3]. BATs are further categorized into five subtypes based on hydroxylation patterns: barrigenol A1, A2, R1, barringtogenol C, and 16-deoxybarringtogenol C [4] [8].
Table 1: Key Structural and Chemical Properties of Barrigenol A1
Property | Value |
---|---|
Molecular Formula | C~30~H~50~O~5~ |
Molecular Weight | 490.70 g/mol |
IUPAC Name | (3S,4aR,6aR,6bS,7R,8S,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,7,8,9-tetrol |
Topological Polar Surface Area | 101.00 Ų |
Key Substitutions | OH at C-3, C-15, C-16, C-22, C-28; CH~2~OH at C-23 |
The discovery of BATs dates to 1934, when the first barrigenol compound was isolated from Barringtonia acutangula [2] [4]. Barrigenol A1 was identified later as structural elucidation techniques advanced. Early nomenclature relied on plant sources (e.g., "barringtogenol" from Barringtonia species), but inconsistencies arose as identical compounds were found across genera. The current systematic naming system, adopted in the 1960s–1980s, uses alphabetic suffixes (A1, R1) to denote distinct hydroxylation patterns and stereochemistry [4] [8]. For example:
Barrigenol A1 is a critical scaffold in medicinal phytochemistry due to its bioactivity potential and structural versatility. Key significance includes:
Table 2: Key Derivatives of Barrigenol A1 and Their Natural Sources
Compound | Plant Source | Structural Features |
---|---|---|
22-O-Angeloyl-A1-barrigenol | Cyrilla racemiflora | Angeloyl at C-22 |
Xanthoceraside | Xanthoceras sorbifolia | Glucosyl at C-3, angeloyl at C-21 |
Escin Ia | Aesculus hippocastanum | C-21 and C-22 acetyl groups, glucuronosyl at C-3 |
Cyrillin A | Cyrilla racemiflora | C-1 enone modification |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2